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Introduction

MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3)
and fibroblast growth factor receptor (FGFR).[1][2][3][4][5] These receptor tyrosine kinases are
crucial regulators of cell proliferation, survival, and differentiation. Mutations leading to the
constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML) and are
associated with a poor prognosis. The FGFR signaling pathway has been implicated in
conferring resistance to FLT3 inhibitors. By simultaneously targeting both FLT3 and FGFR,
MAX-40279 presents a promising therapeutic strategy to overcome drug resistance and
improve outcomes for AML patients. Preclinical studies have demonstrated that MAX-40279
effectively inhibits wild-type and mutant forms of FLT3, including the D835Y mutation known to
confer resistance to other FLT3 inhibitors.

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the
activity of MAX-40279 in relevant cancer cell lines.

Data Presentation

While preclinical studies have established the potent activity of MAX-40279 in enzymatic and
cellular assays, specific IC50 values from these assays are not publicly available in the
reviewed literature. Researchers should perform the described assays to determine the IC50
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values for their specific experimental conditions and cell lines. The tables below are structured

to organize such empirically determined data.

Table 1: Enzymatic Inhibition of FLT3 and FGFR Kinases by MAX-40279

Kinase Target

IC50 (nM)

FLT3 (Wild-Type)

Data to be determined

FLT3 (ITD Mutant)

Data to be determined

FLT3 (D835Y Mutant)

Data to be determined

FGFR1 Data to be determined
FGFR2 Data to be determined
FGFR3 Data to be determined

Table 2: Cellular Activity of MAX-40279 in AML Cell Lines

Cell Line Genotype Assay Type IC50 (nM)

MV4-11 FLT3-ITD Cell Viability (72h) Data to be determined
KG-1 FGFRL1 fusion Cell Viability (72h) Data to be determined
MOLM-13 FLT3-ITD Cell Viability (72h) Data to be determined

Signaling Pathways

To visualize the mechanism of action of MAX-40279, the following diagrams illustrate the FLT3
and FGFR signaling pathways and the points of inhibition by MAX-40279.

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Extracellular Space

l FLT3 Ligand I

Binding
Cell Membrane Intracellular Space

i
I[nhibition
1

Dimerization &
Autophosphorylation

RAS-RAF-MEK-ERK PI3K-AKT STAT5S
Pathway Pathway Pathway

Cell Proliferation
& Survival

Click to download full resolution via product page

FLT3 Signaling Pathway Inhibition by MAX-40279.
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FGFR Signaling Pathway Inhibition by MAX-40279.

Experimental Protocols
Cell Viability Assay (MTS/IMTT Assay)

This protocol determines the concentration of MAX-40279 that inhibits the metabolic activity of

AML cells, providing a measure of cell viability.

Materials:
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e AML cell lines (e.g., MV4-11, KG-1)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-
Streptomycin)

o MAX-40279 (stock solution in DMSO)
o 96-well clear-bottom cell culture plates
e MTS or MTT reagent

o Plate reader

Workflow Diagram:
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Cell Viability Assay Workflow.

Procedure:

e Cell Seeding:

(¢]

Culture AML cell lines in T-75 flasks until they reach logarithmic growth phase.

[¢]

Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

[¢]

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete culture medium.

o

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

e Drug Treatment:
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o Prepare a serial dilution of MAX-40279 in complete culture medium. A typical
concentration range to test would be from 1 nM to 10 uM. Include a vehicle control
(DMSO) at the same final concentration as the highest drug concentration.

o Add 100 pL of the diluted MAX-40279 or vehicle control to the appropriate wells, resulting
in a final volume of 200 uL per well.

o Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

e MTS/MTT Assay:
o Add 20 puL of MTS reagent (or 10 uL of MTT reagent) to each well.
o Incubate the plate for 1-4 hours at 37°C.
o If using MTT, add 100 pL of solubilization solution to each well and incubate overnight.

o Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate
reader.

o Data Analysis:
o Subtract the background absorbance (medium only) from all readings.
o Normalize the data to the vehicle-treated control wells (representing 100% viability).
o Plot the percentage of cell viability against the logarithm of the MAX-40279 concentration.

o Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs.
response -- variable slope).

Western Blot Analysis of FLT3 and FGFR Signaling

This protocol is designed to assess the effect of MAX-40279 on the phosphorylation status of
FLT3, FGFR, and their downstream signaling proteins.

Materials:

e AML cell lines (e.g., MV4-11, KG-1)
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o Complete cell culture medium

e MAX-40279

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o BCA protein assay kit

e SDS-PAGE gels and running buffer

e Transfer buffer and PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-FGFR, anti-FGFR,
anti-phospho-STATS5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-GAPDH)

» HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

e Cell Treatment and Lysis:

o Seed cells in 6-well plates and grow to 70-80% confluency.

o Treat cells with various concentrations of MAX-40279 (e.g., 10 nM, 100 nM, 1 uM) for a
specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

o Wash the cells with ice-cold PBS and lyse them with lysis buffer.

o Centrifuge the lysates to pellet cell debris and collect the supernatant.

o Protein Quantification and Electrophoresis:

o Determine the protein concentration of each lysate using a BCA assay.
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o Denature equal amounts of protein (e.g., 20-30 pg) by boiling in Laemmli sample buffer.

o Separate the proteins by SDS-PAGE.

» Western Blotting:

o Transfer the separated proteins to a PVDF membrane.

[¢]

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

o

[e]

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

[e]

Wash the membrane again with TBST.
o Detection and Analysis:

o Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

o Quantify the band intensities and normalize the levels of phosphorylated proteins to the
total protein levels. Use a loading control like GAPDH to ensure equal protein loading.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of MAX-40279. By
employing these cell-based assays, researchers can determine the potency and mechanism of
action of this dual FLT3/FGFR inhibitor in relevant AML models. The successful application of
these methods will contribute to a better understanding of the therapeutic potential of MAX-
40279.
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 To cite this document: BenchChem. [Application Notes and Protocols for MAX-40279 In Vitro
Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10815442#max-40279-in-vitro-cell-based-assay-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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